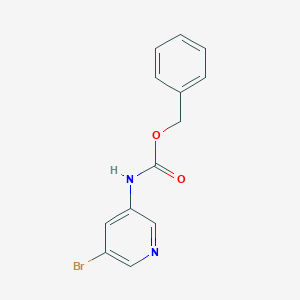

Benzyl (5-bromopyridin-3-yl)carbamate

Overview

Description

Benzyl (5-bromopyridin-3-yl)carbamate is a chemical compound with the molecular formula C13H11BrN2O2 . It has a molecular weight of 307.14 g/mol . The IUPAC name for this compound is benzyl N-(5-bromopyridin-3-yl)carbamate .

Molecular Structure Analysis

The InChI code for Benzyl (5-bromopyridin-3-yl)carbamate is 1S/C13H11BrN2O2/c14-11-6-12(8-15-7-11)16-13(17)18-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17) . The Canonical SMILES is C1=CC=C(C=C1)COC(=O)NC2=CC(=CN=C2)Br .Physical And Chemical Properties Analysis

Benzyl (5-bromopyridin-3-yl)carbamate has a XLogP3-AA value of 2.6, indicating its lipophilicity . It has one hydrogen bond donor and three hydrogen bond acceptors . The compound has a topological polar surface area of 51.2 Ų . It also has a rotatable bond count of 4 .Scientific Research Applications

Proteomics Research

“Benzyl 5-bromopyridin-3-ylcarbamate” is a specialty product used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used to study protein interactions, modifications, and localization.

Drug Discovery

This compound is used in drug discovery. Drug discovery involves the identification of candidates, synthesis, characterization, screening, and assays for therapeutic efficacy. It could serve as a potential lead compound in the development of new drugs.

Medicinal Chemistry

In the field of medicinal chemistry, “Benzyl 5-bromopyridin-3-ylcarbamate” is used. Medicinal chemistry involves the design and synthesis of therapeutic agents. The compound could be used in the synthesis of new medicinal agents with improved pharmacological properties.

Biological Studies

“Benzyl 5-bromopyridin-3-ylcarbamate” is also used in various biological studies. It could be used to study biological processes at the molecular and cellular levels.

Preparation of Pyridine Derivatives

This compound is used as a synthetic intermediate for the preparation of pyridine derivatives. Pyridine derivatives have a wide range of applications in pharmaceuticals, agrochemicals, and functional materials.

Molecular Probe

“Benzyl 5-bromopyridin-3-ylcarbamate” is used as a molecular probe for the imaging of cancer cells and other biological targets. Molecular probes are used to visualize, target, and deliver drugs to specific sites of disease.

Safety And Hazards

The safety data sheet for Benzyl (5-bromopyridin-3-yl)carbamate suggests that in case of inhalation, the victim should be moved into fresh air and given oxygen if breathing is difficult . If the compound comes into contact with skin, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water . In case of eye contact, the eyes should be rinsed with pure water for at least 15 minutes . If ingested, the mouth should be rinsed with water and vomiting should not be induced .

properties

IUPAC Name |

benzyl N-(5-bromopyridin-3-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrN2O2/c14-11-6-12(8-15-7-11)16-13(17)18-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHVXEKSVCNDLMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC2=CC(=CN=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10593877 | |

| Record name | Benzyl (5-bromopyridin-3-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10593877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl (5-bromopyridin-3-yl)carbamate | |

CAS RN |

762298-10-2 | |

| Record name | Benzyl (5-bromopyridin-3-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10593877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyl 5-bromopyridin-3-ylcarbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Amino-1,2,4-triazolo[4,3-a]pyrazine](/img/structure/B112908.png)